Nbd-demecolcin
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Overview
Description
Nbd-demecolcin is a compound that combines the properties of demecolcine, a well-known microtubule-depolymerizing agent, with the fluorescent characteristics of the nitrobenzoxadiazole (NBD) group. This combination allows for the visualization and study of microtubule dynamics in various biological systems. Demecolcine is closely related to colchicine and is used in chemotherapy due to its ability to inhibit mitosis by depolymerizing microtubules .
Preparation Methods
The synthesis of Nbd-demecolcin involves the conjugation of demecolcine with the NBD group. The specific synthetic routes and reaction conditions for this process are not widely documented. general methods for preparing NBD-labeled compounds typically involve the reaction of an amine or thiol group on the target molecule with an NBD chloride or NBD fluoride reagent under mild conditions . Industrial production methods for this compound would likely follow similar principles, with optimization for scale, yield, and purity.
Chemical Reactions Analysis
Nbd-demecolcin, like other NBD-labeled compounds, can undergo various chemical reactions:
Oxidation and Reduction: The NBD group can participate in redox reactions, which can be used to study the redox state of biological systems.
Substitution: The NBD group can react with nucleophiles such as amines and thiols, making it useful for labeling proteins and other biomolecules.
Common reagents for these reactions include NBD chloride or NBD fluoride for substitution reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Nbd-demecolcin has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in the visualization of microtubule dynamics and the study of cell division and mitosis.
Medicine: Utilized in cancer research to study the effects of microtubule-depolymerizing agents on tumor cells.
Industry: Applied in the development of new fluorescent probes and sensors for various industrial applications.
Mechanism of Action
Nbd-demecolcin exerts its effects through two primary mechanisms:
Microtubule Depolymerization: Similar to demecolcine, it binds to microtubules and inhibits their polymerization, leading to the arrest of cells in metaphase.
Fluorescent Labeling: The NBD group allows for the visualization of microtubule dynamics and other cellular processes through fluorescence microscopy.
These mechanisms involve the interaction of this compound with microtubule-associated proteins and the subsequent disruption of microtubule dynamics.
Comparison with Similar Compounds
Nbd-demecolcin can be compared to other microtubule-depolymerizing agents and NBD-labeled compounds:
Demecolcine: Shares the same microtubule-depolymerizing properties but lacks the fluorescent labeling capability.
Colchicine: Another microtubule-depolymerizing agent, but more toxic compared to demecolcine.
NBD-labeled Probes: Other NBD-labeled compounds are used for various applications, such as sensing small molecules and proteins.
The uniqueness of this compound lies in its dual functionality as both a microtubule-depolymerizing agent and a fluorescent probe, making it a valuable tool for studying cellular processes.
Properties
IUPAC Name |
1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARLXAFVVPTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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